molecular formula C13H22N2 B15276336 Hexyl[1-(pyridin-4-yl)ethyl]amine

Hexyl[1-(pyridin-4-yl)ethyl]amine

Cat. No.: B15276336
M. Wt: 206.33 g/mol
InChI Key: VXEACQYAHQIESL-UHFFFAOYSA-N
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Description

Hexyl[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . This compound features a hexyl group attached to a pyridin-4-yl ethylamine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of 1-(pyridin-4-yl)ethylamine with hexyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . The general reaction scheme is as follows:

  • Dissolve 1-(pyridin-4-yl)ethylamine in an appropriate solvent such as dichloromethane.
  • Add a base like potassium carbonate to the solution.
  • Introduce the hexyl halide (e.g., hexyl bromide) to the mixture.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Hexyl[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hexyl group or the pyridin-4-yl moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Hexyl[1-(pyridin-4-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexyl[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl[1-(pyridin-4-yl)ethyl]amine is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)hexan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-4-5-6-9-15-12(2)13-7-10-14-11-8-13/h7-8,10-12,15H,3-6,9H2,1-2H3

InChI Key

VXEACQYAHQIESL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)C1=CC=NC=C1

Origin of Product

United States

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